molecular formula C6H12ClN B14779443 (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride

(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B14779443
M. Wt: 133.62 g/mol
InChI Key: XTWZARHPLKECFV-PQAGPIFVSA-N
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Description

(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-methyl-3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods. One notable method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction provides a practical and facile access to a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another method involves the use of flow technology to access 1-azabicyclo[1.1.0]butanes bearing strained 3-, 4-, and 5-membered O-heterocycles .

Industrial Production Methods

Industrial production methods for (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involve large-scale cyclopropanation reactions using palladium catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions are typically optimized to achieve high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various derivatives of (1R)-1-methyl-3-azabicyclo[3.1.0]hexane, each with unique structural and functional properties.

Scientific Research Applications

(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with specific biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the azabicyclohexane structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5?,6-;/m0./s1

InChI Key

XTWZARHPLKECFV-PQAGPIFVSA-N

Isomeric SMILES

C[C@@]12CC1CNC2.Cl

Canonical SMILES

CC12CC1CNC2.Cl

Origin of Product

United States

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